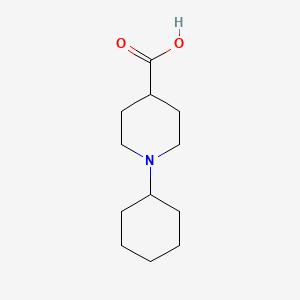

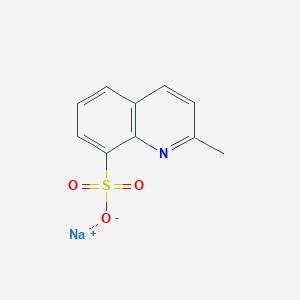

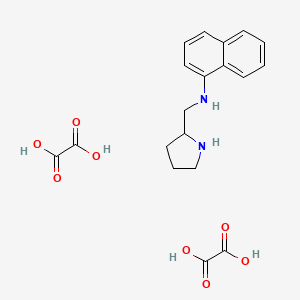

![molecular formula C17H20ClNO B1356382 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline CAS No. 87120-24-9](/img/structure/B1356382.png)

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline (CMP) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been studied extensively in the laboratory setting and has been found to have a number of biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Processes : Studies demonstrate various synthesis processes for chloro derivatives of aniline, highlighting their efficient production and potential for industrial scale-up. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline showed a high yield and minimal environmental impact (Wen Zi-qiang, 2007).

- Characterization Techniques : The characterization of these compounds often involves techniques like NMR, IR spectroscopy, and elemental analyses, providing detailed insights into their molecular structures (A. Osowole, 2011).

Applications in Material Science

- Adsorption Properties : Research on chloro derivatives of aniline, such as their use in adsorbents like halloysite, suggests potential applications in environmental remediation, particularly in wastewater treatment (P. Słomkiewicz et al., 2017).

- Electrochromic Materials : Studies on donor–acceptor systems incorporating aniline derivatives indicate potential applications in electrochromic devices, particularly in the near-infrared region, offering opportunities for advanced optical technologies (Shuai Li et al., 2017).

Chemical Reactions and Interactions

- Oxidation Reactions : Investigations into the redox reactions of anilines with manganese dioxide provide insights into their transformation pathways in environmental contexts, relevant to both natural and engineered systems (S. Laha, R. Luthy, 1990).

- Complexation Studies : Analysis of the complexation behaviors of aniline derivatives offers valuable information for understanding molecular interactions in various chemical processes (T. Zeegers-Huyskens, 1967).

Potential in Pharmaceutical and Agricultural Fields

- Antimicrobial Agents : Some studies have explored the antimicrobial properties of aniline derivatives, indicating their potential as pharmaceutical agents (Shriram H. Bairagi et al., 2009).

- Insecticide Production : The role of aniline derivatives in the synthesis of insecticides like Novaluron suggests their significance in agricultural applications (Wen Zi-qiang, 2008).

Propriétés

IUPAC Name |

3-chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIRYFFCEJAVNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524817 |

Source

|

| Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

CAS RN |

87120-24-9 |

Source

|

| Record name | 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

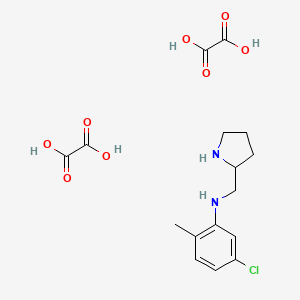

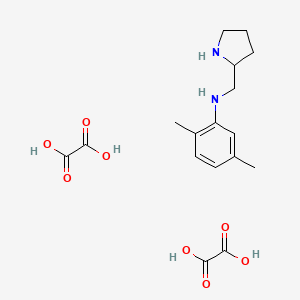

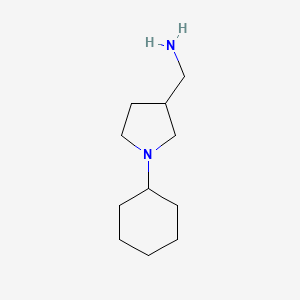

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)

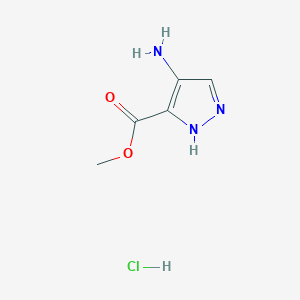

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)